Regioisomeric Differentiation: Hydrogen-Bond Donor Count and TPSA vs. N1-Methyl Regioisomer (CAS 1272512-76-1)
The target compound possesses an unsubstituted NH at the N1 position of the pyrimidine ring, contributing one additional hydrogen-bond donor (HBD) compared to its N1-methyl regioisomer, 2-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1272512-76-1), in which N1 is methylated . This HBD at N1 is a critical pharmacophoric feature for interaction with key residues in the xanthine oxidase (XO) binding pocket, specifically Glu802 and Arg880, as demonstrated by molecular docking and MD simulations of 46 ODC derivatives [1]. In the 3D-QSAR models constructed for this scaffold class, hydrogen-bond donor fields at the pyrimidine core contributed significantly to the predictive CoMSIA model (q² = 0.922, R² = 0.990) [1]. The target compound's TPSA is computed at 83.05 Ų with 2 HBDs and 3 HBAs, whereas the N1-methyl regioisomer is expected to exhibit a reduced TPSA and only 1 HBD, potentially altering both target binding and membrane permeability .
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | 2 HBD (NH at N1 and COOH at C5); TPSA = 83.05 Ų; HBA = 3; LogP = 0.5196 |
| Comparator Or Baseline | 2-Cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1272512-76-1): 1 HBD (COOH only, N1-CH3); TPSA expected lower (~66-72 Ų); HBA = 3 |
| Quantified Difference | ΔHBD = +1 (target vs. comparator); ΔTPSA estimated ≈ +11-17 Ų (computed vs. expected for comparator); differential H-bond donor field contribution in CoMSIA model |
| Conditions | Computed physicochemical parameters (Leyan datasheet for target); structural comparison via SMILES (Chemsrc); 3D-QSAR model q² = 0.922, R² = 0.990 for ODC scaffold (Zhai et al., 2021) |
Why This Matters
The additional N1-H hydrogen-bond donor in the target compound is predicted to form a direct interaction with Glu802 in the XO active site, a key residue identified across all 46 ODC docking poses, which the N1-methyl regioisomer cannot replicate, making the target the appropriate choice for XO inhibitor SAR campaigns.
- [1] Zhai N, Wang C, Wu F, Xiong L, Luo X, Ju X, Liu G. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Int J Mol Sci. 2021;22(15):8122. Key interacting residues: Glu802, Arg880; CoMSIA model q² = 0.922, R² = 0.990. View Source
